molecular formula C8H11F2NSi B3279021 2,6-Difluoro-3-(trimethylsilyl)pyridine CAS No. 685517-68-4

2,6-Difluoro-3-(trimethylsilyl)pyridine

Cat. No.: B3279021
CAS No.: 685517-68-4
M. Wt: 187.26 g/mol
InChI Key: DCXBHYSLCXMBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Difluoro-3-(trimethylsilyl)pyridine” is a chemical compound with the empirical formula C6H2F5N . It is a solid substance .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Coordination Chemistry

2,6-Difluoro-3-(trimethylsilyl)pyridine and its derivatives are significant in coordination chemistry. These compounds serve as versatile ligands, playing a crucial role in forming luminescent lanthanide compounds used for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Multi-Functional Materials

These compounds have been instrumental in synthesizing multifunctional materials, including spin-crossover switches, biomedical sensors, and various functional soft materials and surface structures. They are also utilized in catalysis (Halcrow, 2014).

Building Blocks in Supramolecular Chemistry

This compound derivatives serve as central building blocks in supramolecular chemistry. They are used in Stille-type coupling procedures to prepare various pyridine-based ligands, crucial for creating complex molecular structures (Schubert & Eschbaumer, 1999).

Organic Synthesis and Functionalization

In organic synthesis, these derivatives are vital for regioselective metalation and subsequent functionalization processes. They facilitate the creation of several fluorinated pyridinecarboxylic acids, contributing significantly to the field of organic chemistry (Bobbio & Schlosser, 2005).

Mass Spectrometry Applications

The mass spectra of derivatives of this compound, including their O-trimethylsilyl derivatives, have been studied. These studies help understand the main fragmentation pathways of these compounds, contributing to advancements in mass spectrometry (Pearse & Jacobsson, 1980).

Catalysis

These compounds are used as dienophiles in Diels-Alder reactions, indicating their importance in catalytic processes. Their role in the formation of Dewar-pyridines and subsequent isomerization to form pyridine derivatives highlights their versatility in catalysis (Nikolai et al., 2002).

Properties

IUPAC Name

(2,6-difluoropyridin-3-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXBHYSLCXMBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729112
Record name 2,6-Difluoro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685517-68-4
Record name 2,6-Difluoro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-(trimethylsilyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-(trimethylsilyl)pyridine
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-3-(trimethylsilyl)pyridine
Reactant of Route 4
2,6-Difluoro-3-(trimethylsilyl)pyridine
Reactant of Route 5
2,6-Difluoro-3-(trimethylsilyl)pyridine
Reactant of Route 6
2,6-Difluoro-3-(trimethylsilyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.